
3-Formylrifamycin SV O-geranyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-geranyloxime is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is part of the ansamycin family, which is characterized by an aromatic moiety spanned by an aliphatic bridge. Rifamycins, including this compound, are primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria and mycobacteria .
Méthodes De Préparation
The synthesis of 3-Formylrifamycin SV O-geranyloxime involves several steps. Initially, 3-formylrifamycin SV is prepared through the oxidation of rifamycin B. The formyl group is then introduced at the 3-position of the rifamycin SV molecule. The next step involves the reaction of 3-formylrifamycin SV with O-geranyloxime under specific conditions to yield this compound .
Industrial production methods often employ continuous flow synthesis to enhance efficiency and reduce costs. This method involves the use of microreactors to couple reaction steps and purification processes, resulting in higher yields and reduced consumption of expensive reagents .
Analyse Des Réactions Chimiques
3-Formylrifamycin SV O-geranyloxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
3-Formylrifamycin SV O-geranyloxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rifamycin derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit bacterial RNA polymerase.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-geranyloxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for the transcription of bacterial DNA into RNA, and its inhibition prevents the bacteria from synthesizing essential proteins, leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparaison Avec Des Composés Similaires
3-Formylrifamycin SV O-geranyloxime is unique among rifamycin derivatives due to its specific modifications. Similar compounds include:
Rifampicin: A widely used antibiotic for treating tuberculosis.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Another antibiotic used for treating tuberculosis.
Rifaximin: Used for treating traveler’s diarrhea
Compared to these compounds, this compound may offer advantages in terms of its specific activity against resistant bacterial strains and its potential for further chemical modifications .
Propriétés
Numéro CAS |
52437-59-9 |
|---|---|
Formule moléculaire |
C48H64N2O13 |
Poids moléculaire |
877.0 g/mol |
Nom IUPAC |
[(9E,19E,21E)-26-[(E)-[(2E)-3,7-dimethylocta-2,6-dienoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H64N2O13/c1-24(2)15-13-16-25(3)19-22-61-49-23-33-38-43(56)36-35(42(33)55)37-45(31(9)41(36)54)63-48(11,46(37)57)60-21-20-34(59-12)28(6)44(62-32(10)51)30(8)40(53)29(7)39(52)26(4)17-14-18-27(5)47(58)50-38/h14-15,17-21,23,26,28-30,34,39-40,44,52-56H,13,16,22H2,1-12H3,(H,50,58)/b17-14+,21-20+,25-19+,27-18+,49-23+ |
Clé InChI |
XJRLEKLKLRBMGN-YPCYVWBLSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CCC=C(C)C)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


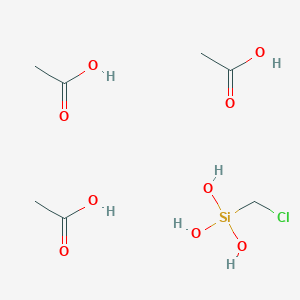
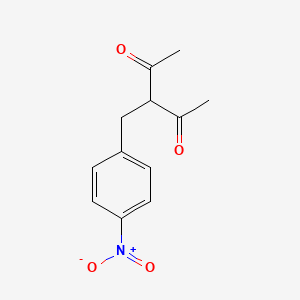
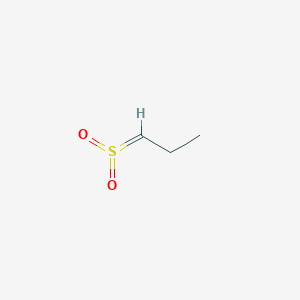
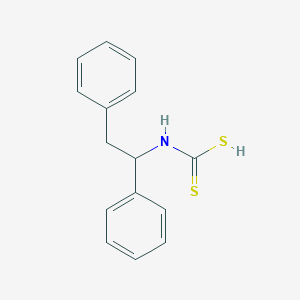
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
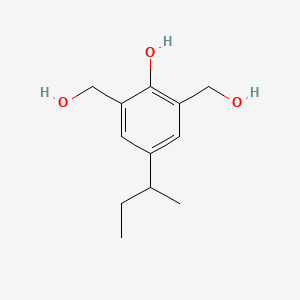
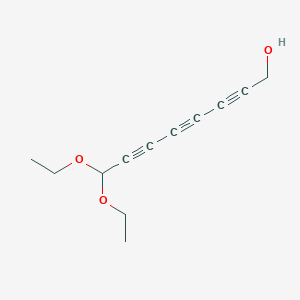
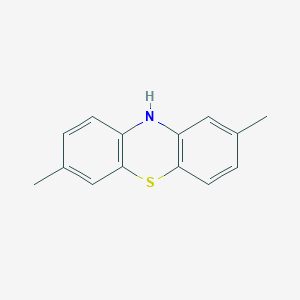
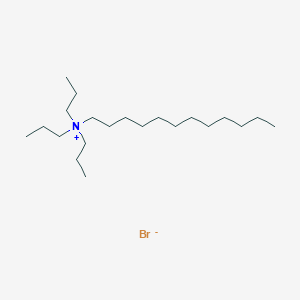
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
